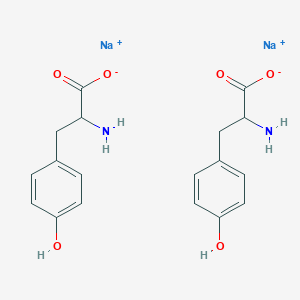
Disodium;2-amino-3-(4-hydroxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;2-amino-3-(4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C9H10NNa2O3. It is a disodium salt derivative of 2-amino-3-(4-hydroxyphenyl)propanoic acid, commonly known as tyrosine. Tyrosine is an amino acid that plays a crucial role in protein synthesis and is a precursor to several important neurotransmitters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-amino-3-(4-hydroxyphenyl)propanoate typically involves the neutralization of 2-amino-3-(4-hydroxyphenyl)propanoic acid with sodium hydroxide. The reaction is carried out in an aqueous solution, where the acid reacts with sodium hydroxide to form the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The process involves the use of industrial-grade sodium hydroxide and 2-amino-3-(4-hydroxyphenyl)propanoic acid. The reaction is carried out in large reactors with continuous monitoring of temperature, pH, and concentration to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;2-amino-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Disodium;2-amino-3-(4-hydroxyphenyl)propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its role as a precursor to neurotransmitters.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent.
Mecanismo De Acción
The mechanism of action of disodium;2-amino-3-(4-hydroxyphenyl)propanoate involves its conversion to 2-amino-3-(4-hydroxyphenyl)propanoic acid in biological systems. This compound then participates in various metabolic pathways, including the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The molecular targets include enzymes involved in these pathways, such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-3-(4-hydroxyphenyl)propanoic acid: A β-amino acid with similar structural features.
3-amino-3-(4-hydroxyphenyl)propanoate: The conjugate base of 3-amino-3-(4-hydroxyphenyl)propanoic acid.
Uniqueness
Disodium;2-amino-3-(4-hydroxyphenyl)propanoate is unique due to its disodium salt form, which enhances its solubility and stability in aqueous solutions. This makes it more suitable for industrial applications and biochemical research compared to its non-salt counterparts.
Propiedades
Fórmula molecular |
C18H20N2Na2O6 |
|---|---|
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
disodium;2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/2C9H11NO3.2Na/c2*10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h2*1-4,8,11H,5,10H2,(H,12,13);;/q;;2*+1/p-2 |
Clave InChI |
LLWMGDGDBQDPSI-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)[O-])N)O.C1=CC(=CC=C1CC(C(=O)[O-])N)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















